1,1'-ethane-1,2-diylbis(1H-benzimidazole)
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Overview
Description
1,1’-Ethane-1,2-diylbis(1H-benzimidazole) is a compound that belongs to the class of bis-benzimidazoles. These compounds are characterized by the presence of two benzimidazole moieties linked by an ethane bridge. Benzimidazoles are heterocyclic aromatic organic compounds that have significant applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) typically involves the condensation of o-phenylenediamine with ethylene glycol or its derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the bis-benzimidazole compound .
Industrial Production Methods
On an industrial scale, the production of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-Ethane-1,2-diylbis(1H-benzimidazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The benzimidazole rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated benzimidazole derivatives.
Scientific Research Applications
1,1’-Ethane-1,2-diylbis(1H-benzimidazole) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-ethane-1,2-diylbis(1H-benzimidazole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a pentane bridge.
1,1’-Ethane-1,2-diylbis(1H-pyrrole-2,5-dione): A similar compound with pyrrole rings instead of benzimidazole.
Uniqueness
1,1’-Ethane-1,2-diylbis(1H-benzimidazole) is unique due to its specific ethane bridge linking the benzimidazole rings, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
Molecular Formula |
C16H14N4 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-[2-(benzimidazol-1-yl)ethyl]benzimidazole |
InChI |
InChI=1S/C16H14N4/c1-3-7-15-13(5-1)17-11-19(15)9-10-20-12-18-14-6-2-4-8-16(14)20/h1-8,11-12H,9-10H2 |
InChI Key |
ZYKAOPWVCXDORK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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